Product packaging for (5beta)-12,beta,14-Dihydroxy-3-oxocard-20(22)-enolide(Cat. No.:CAS No. 4442-17-5)

(5beta)-12,beta,14-Dihydroxy-3-oxocard-20(22)-enolide

Cat. No.: B104785
CAS No.: 4442-17-5
M. Wt: 388.5 g/mol
InChI Key: POWMMMXVDBMFMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ketodigoxigenin (CAS 4442-17-5) is a specialized cardenolide steroid of significant interest in pharmacological research, primarily identified as a metabolite of the cardiac glycoside digoxin . The metabolism of digoxin involves a relatively small percentage of the administered dose being transformed into polar end metabolites, including 3-Ketodigoxigenin, through processes of hydrolysis and oxidation . This compound is part of the broader digoxigenin family, which are well-established haptens used extensively as molecular tags in various non-radioactive immunoassays and molecular biology techniques, such as in situ hybridization and immunohistochemistry . Researchers value 3-Ketodigoxigenin for its role in studying the metabolic pathways and bioavailability of digitalis-based therapeutics. Its mechanism is linked to the inhibition of the sodium-potassium ATPase, similar to its parent compound, though its specific cardioactivity profile is distinct from digoxin itself . This product is strictly intended for Research Use Only and is not approved for personal or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H32O5 B104785 (5beta)-12,beta,14-Dihydroxy-3-oxocard-20(22)-enolide CAS No. 4442-17-5

Properties

CAS No.

4442-17-5

Molecular Formula

C23H32O5

Molecular Weight

388.5 g/mol

IUPAC Name

3-(12,14-dihydroxy-10,13-dimethyl-3-oxo-2,4,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2H-furan-5-one

InChI

InChI=1S/C23H32O5/c1-21-7-5-15(24)10-14(21)3-4-17-18(21)11-19(25)22(2)16(6-8-23(17,22)27)13-9-20(26)28-12-13/h9,14,16-19,25,27H,3-8,10-12H2,1-2H3

InChI Key

POWMMMXVDBMFMP-UHFFFAOYSA-N

Isomeric SMILES

C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2C[C@H]([C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O

Other CAS No.

4442-17-5

Synonyms

12β,14-Dihydroxy-3-oxo-5β-card-20(22)-enolide;  12β,14β-Dihydroxy-3-oxo-5β,14β-card-20(22)-enolide;  3-Dehydrodigoxigenin;  3-Digoxigenone;  3-Oxodigoxigenin;  3-Dehydro-digoxigenin

Origin of Product

United States

Biosynthetic and Biotransformational Pathways of 3 Ketodigoxigenin

The journey from the parent drug, digoxin (B3395198), to its excretable end-products involves a multi-step process primarily occurring in the liver, with initial steps also possible in the acidic environment of the stomach. 3-Ketodigoxigenin emerges as a key intermediate following the initial deglycosylation of digoxin.

Precursor Compounds and Initial Biotransformations

The metabolic cascade begins with the removal of the sugar moieties attached to the steroid core of digoxin.

The first step in forming 3-Ketodigoxigenin's immediate precursor is the cleavage of the trisaccharide (three digitoxose (B191001) sugars) from the C-3 position of the digoxin steroid nucleus. drugfuture.com This process, known as deglycosylation or hydrolysis, yields the aglycone, 3β-digoxigenin. drugbank.comadooq.comresearchgate.netiarc.fr This reaction can occur through two primary mechanisms:

Acid Hydrolysis: The acidic environment of the stomach can facilitate the hydrolysis of digoxin. The rate of this hydrolysis is directly proportional to the hydrogen-ion activity, meaning that variations in gastric pH can influence the extent of this initial breakdown before absorption. nih.gov

Enzymatic Hydrolysis: This cleavage is also a major metabolic pathway observed in humans, taking place in the liver. researchgate.netiarc.fr The process is stepwise, forming digoxigenin-bisdigitoxoside and digoxigenin-monodigitoxoside as intermediates before the final sugar is removed to yield 3β-digoxigenin. researchgate.net

Enzymatic Oxidation of 3β-Hydroxysteroids: The Formation of 3-Ketodigoxigenin

Once the aglycone 3β-digoxigenin is formed, it undergoes a crucial oxidation step. The 3β-hydroxyl group on the steroid 'A' ring is oxidized to a ketone, resulting in the formation of 3-Ketodigoxigenin. researchgate.netiarc.frpharmgkb.org This is a Phase I metabolic reaction catalyzed by specific enzymes. nih.gov This conversion is a rapid process and central to the subsequent metabolic fates of the molecule. iarc.fr

Subsequent Metabolic Fates and Intermediates of 3-Ketodigoxigenin

3-Ketodigoxigenin is a branch-point metabolite that is quickly converted into other forms, primarily through epimerization and conjugation.

Epimerization to 3α-Epidigoxigenin

Following its formation, 3-Ketodigoxigenin serves as the substrate for an epimerization reaction. The keto group at the C-3 position is reduced to a hydroxyl group, but in the opposite stereochemical configuration (alpha position) to the original molecule, yielding 3α-epidigoxigenin. researchgate.netiarc.fr This conversion from 3β-digoxigenin through the 3-keto intermediate to 3α-epidigoxigenin is considered an important biotransformation route. researchgate.netnih.gov

Conjugation Pathways: Glucuronidation and Sulfation

The final stage in the metabolic processing of digoxin-derived aglycones is Phase II conjugation. The hydroxylated metabolites, such as 3β-digoxigenin and 3α-epidigoxigenin, are made more water-soluble to facilitate their excretion. nih.gov This is achieved by attaching endogenous polar molecules. The two main conjugation pathways are:

Glucuronidation: This is the most common Phase II reaction, where glucuronic acid is attached to the metabolite. nih.gov Glucuronide conjugates of 3-epidigoxigenin have been identified as major polar metabolites in urine. researchgate.netnih.gov

Sulfation: This pathway involves the transfer of a sulfate (B86663) group to the metabolite, also increasing its polarity. nih.gov Sulfate conjugates of the digoxigenin (B1670575) epimers are also formed as end-metabolites. researchgate.netpharmgkb.orgfda.gov

These conjugated products are significantly more polar and are readily eliminated from the body, primarily in the urine. pharmgkb.org

Characterization of Enzymes Involved in 3-Ketodigoxigenin Metabolism

Several enzyme families are responsible for the biotransformation of digoxin into and beyond 3-Ketodigoxigenin. Notably, this metabolic pathway appears to be independent of the well-known cytochrome P-450 system. pharmgkb.org

3β-Hydroxysteroid Dehydrogenases (3β-HSD): This family of oxidoreductase enzymes is essential for the biosynthesis of all classes of steroid hormones and the metabolism of various steroids. cellmolbiol.org They catalyze the oxidation of 3β-hydroxysteroids into their corresponding 3-keto forms. nih.gov In the context of digoxin metabolism, a 3β-HSD is responsible for the conversion of 3β-digoxigenin to 3-Ketodigoxigenin. nih.gov Research has specifically implicated human liver alcohol dehydrogenase in catalyzing the conversion of 3β-digoxigenin to 3α-digoxigenin via the 3-keto-digoxigenin intermediate. researchgate.net

Uridine diphosphate-Glucuronosyltransferases (UGTs): These are the key enzymes of glucuronidation, the most widespread Phase II metabolic pathway. researchgate.netflinders.edu.au UGTs catalyze the transfer of glucuronic acid from a cofactor to a substrate, in this case, the hydroxylated digoxin metabolites, making them more hydrophilic for excretion. researchgate.netfliphtml5.com

Sulfotransferases (SULTs): These Phase II enzymes mediate the transfer of a sulfonate group to a substrate's hydroxyl or amine group. fliphtml5.com In digoxin metabolism, SULTs are responsible for forming the sulfate conjugates of the digoxigenin epimers, which contributes to their detoxification and elimination. amegroups.org

Data Tables

Table 1: Core Metabolic Pathway Involving 3-Ketodigoxigenin

StepSubstrateEnzyme/ProcessProductMetabolic Phase
1DigoxinAcid/Enzymatic Hydrolysis3β-DigoxigeninPhase I (Hydrolysis)
23β-Digoxigenin3β-Hydroxysteroid Dehydrogenase3-Ketodigoxigenin Phase I (Oxidation)
33-Ketodigoxigenin Reductase (e.g., alcohol dehydrogenase)3α-EpidigoxigeninPhase I (Reduction)
43α-EpidigoxigeninUGTs / SULTsGlucuronide / Sulfate ConjugatesPhase II (Conjugation)

Table 2: Characterization of Key Enzyme Families

Enzyme FamilyGeneral FunctionSpecific Role in Digoxin Metabolism
3β-Hydroxysteroid Dehydrogenase (3β-HSD) Catalyzes the oxidation of a 3β-hydroxyl group on a steroid nucleus to a 3-keto group, typically using NAD+ as a cofactor. cellmolbiol.orgConverts 3β-digoxigenin into the intermediate 3-Ketodigoxigenin . researchgate.netnih.gov
Uridine diphosphate-Glucuronosyltransferases (UGTs) Transfers glucuronic acid to substrates (drugs, xenobiotics, endogenous compounds) to increase water solubility for excretion. researchgate.netCatalyzes the formation of glucuronide conjugates from hydroxylated digoxin metabolites like 3α-epidigoxigenin. researchgate.netnih.gov
Sulfotransferases (SULTs) Transfers a sulfate group to hydroxyl or amine groups on substrates, increasing polarity and facilitating elimination. amegroups.orgCatalyzes the formation of sulfate conjugates from hydroxylated digoxin metabolites. pharmgkb.orgfda.gov

Identification and Functional Analysis of Oxidoreductases

Oxidoreductases are a class of enzymes that catalyze the transfer of electrons from one molecule to another, playing a central role in both the biosynthesis of cardenolide precursors and their subsequent biotransformation.

In human metabolism, the conversion of digoxin to 3-Ketodigoxigenin is part of a multi-step process. iarc.frresearchgate.net Following ingestion, digoxin can undergo sequential hydrolysis of its sugar moieties, leading to the formation of its aglycone, 3β-digoxigenin. researchgate.netgithub.io This aglycone is then oxidized at the C-3 position of the steroid nucleus to form 3-Ketodigoxigenin. iarc.frnih.gov This oxidation is a key metabolic step, and research suggests that enzymes such as human liver alcohol dehydrogenase may be involved in this conversion. researchgate.net 3-Ketodigoxigenin serves as an intermediate, which can then be epimerized to 3α-digoxigenin. researchgate.net

In the context of gut microbiota, the bacterium Eggerthella lenta (formerly Eubacterium lentum) is well-known for its ability to metabolize digoxin. biorxiv.orgharvard.edu However, its primary documented mechanism of action is not the formation of 3-Ketodigoxigenin but the inactivation of digoxin through a reductive pathway. Research has identified a specific cardiac glycoside reductase (Cgr) operon in E. lenta. harvard.eduelifesciences.org The enzyme Cgr2, encoded by this operon, catalyzes the reduction of the α,β-unsaturated lactone ring of digoxin to produce the inactive metabolite, dihydrodigoxin. uniprot.orgmdpi.com This action reduces the efficacy of the drug. harvard.edu While this is a significant biotransformation carried out by an oxidoreductase, it is distinct from the oxidation reaction that yields 3-Ketodigoxigenin. The Cgr2 enzyme is highly specific to cardenolide toxins and is considered a specialized enzyme that protects the human host from ingested plant toxins. harvard.eduuniprot.org

Table 1: Key Oxidoreductases in Cardenolide Biotransformation
EnzymeSource OrganismFunctionSubstrateProductReference
Liver Alcohol Dehydrogenase (putative)HumansOxidation of the 3β-hydroxyl group3β-Digoxigenin3-Ketodigoxigenin researchgate.net
Cardiac Glycoside Reductase 2 (Cgr2)Eggerthella lentaReduction of the unsaturated lactone ringDigoxinDihydrodigoxin elifesciences.orguniprot.orgmdpi.com

Investigation of 3β-Hydroxysteroid Dehydrogenases and Isomerases

The biosynthesis of cardenolides in plants, such as those of the Digitalis and Erysimum genera, begins with sterol precursors and involves a series of enzymatic modifications. thieme-connect.comd-nb.info Among the key enzymes in the early stages of this pathway are 3β-hydroxysteroid dehydrogenases (3β-HSD) and ketosteroid isomerases. mdpi.comresearchgate.net

3β-HSD is a crucial enzyme that catalyzes the conversion of pregnenolone (B344588) to isoprogesterone (B57192) (5-pregnene-3,20-dione) through an oxidation reaction. researchgate.netthieme-connect.com This is a foundational step in the formation of the pregnane (B1235032) core from which cardenolides are derived. thieme-connect.com The 3β-HSD from Digitalis lanata has been functionally expressed and characterized, confirming its role in oxidizing pregnenolone. thieme-connect.comfau.de Studies on the recombinant 3β-HSD from D. lanata have shown it possesses multifunctional characteristics, including the ability to reduce 5β-pregnane-3,20-dione, with optimal activity for oxidation at pH 8.5 and for reduction at pH 6.5. fau.de

The subsequent isomerization of isoprogesterone to progesterone (B1679170) is catalyzed by a ketosteroid isomerase. For some time, it was debated whether the 3β-HSD enzyme also possessed this isomerase activity, as is the case in animal steroidogenesis. thieme-connect.comnih.gov However, evidence suggests that in plants like Digitalis, the isomerase activity resides in a separate enzyme. nih.gov Indirect evidence from studies on the 3β-HSD of D. lanata indicates it does not possess Δ5-Δ4 isomerase activity. fau.de Similarly, in Erysimum cheiranthoides, a distinct 3-ketosteroid isomerase (Ec3KSI) has been identified as working in conjunction with 3βHSD. nih.gov

Table 2: Properties of 3β-Hydroxysteroid Dehydrogenase (3β-HSD) from Digitalis lanata
CharacteristicValue/DescriptionReference
Enzyme ClassOxidoreductase (Short-chain dehydrogenase/reductase family) mdpi.comoup.com
Primary Function (Oxidation)Pregnenolone → Isoprogesterone thieme-connect.comfau.de
Secondary Function (Reduction)5β-pregnane-3,20-dione → 5β-pregnane-3β-ol-20-one fau.de
Optimal pH (Oxidation)8.5 fau.de
Optimal pH (Reduction)6.5 fau.de
Isomerase Activity (Δ5-Δ4)Not observed fau.de
Km Values (Oxidation)90 – 640 µM fau.de
Km Values (Reduction)106 – 1725 µM fau.de

Comparative Biosynthesis of Cardenolides and 3-Ketodigoxigenin in Different Biological Systems

The formation of cardenolides and their metabolites like 3-Ketodigoxigenin involves distinct pathways across different biological systems. While plants are the original synthesizers of primary cardenolides, their transformation into metabolites such as 3-Ketodigoxigenin occurs in other organisms.

Plant Systems (Digitalis, Erysimum): In plants, cardenolides are synthesized de novo from sterol precursors, likely cholesterol. thieme-connect.comoup.com This process involves a complex metabolic grid rather than a simple linear pathway. thieme-connect.com Key enzymatic steps include the side-chain cleavage of the sterol to form pregnenolone, catalyzed by enzymes like cytochrome P450s (CYP87A family). mpg.dempg.de This is followed by the actions of 3β-HSD and ketosteroid isomerase to produce progesterone. nih.govnih.gov Subsequent hydroxylation, reduction, and glycosylation steps, catalyzed by enzymes such as progesterone 5β-reductase (P5βR) and various hydroxylases, lead to the vast diversity of cardenolides, including digoxin. thieme-connect.commdpi.combiorxiv.org The plant's machinery is geared towards building these complex molecules from simple precursors.

Human Metabolism: In humans, the pathway is not one of synthesis but of biotransformation. pharmgkb.org When digoxin is administered, it is metabolized into several compounds. nih.gov A major route involves the stepwise removal of sugar units (deglycosylation) to yield 3β-digoxigenin. researchgate.net This aglycone then undergoes oxidation by host enzymes to form 3-Ketodigoxigenin. iarc.frnih.gov This metabolite is an intermediate that can be further converted to other polar metabolites, including glucuronide and sulfate conjugates, which are then excreted. iarc.frresearchgate.net This pathway represents a metabolic modification of an exogenous compound.

Bacterial Systems (Eggerthella lenta): The gut bacterium E. lenta also engages in the biotransformation of digoxin, but through a different primary mechanism than that which forms 3-Ketodigoxigenin. mdpi.com This bacterium utilizes the Cgr2 enzyme to reduce the lactone ring of digoxin, yielding dihydrodigoxin, an inactive form of the drug. harvard.eduuniprot.org This process is viewed as a detoxification mechanism that benefits the human host by inactivating a potentially toxic plant compound. mdpi.com

Engineered Systems (Saccharomyces cerevisiae): Efforts have been made to reconstruct the early steps of the cardenolide biosynthetic pathway in heterologous systems like baker's yeast (Saccharomyces cerevisiae). nih.gov By introducing a suite of genes from various sources—including 3β-HSD from D. lanata, a steroid isomerase from Comamonas testosteronii, a reductase from Arabidopsis thaliana, and a hydroxylase from Mus musculus—researchers successfully produced 5β-pregnane-3β,21-diol-20-one, a central intermediate in cardenolide biosynthesis, from pregnenolone. nih.gov This demonstrates the potential for pathway engineering to produce cardenolide precursors outside of their native plant hosts.

Table 3: Comparative Overview of Cardenolide Pathways
Biological SystemPathway TypeKey Starting MaterialKey Enzymes/ProcessesPrimary Cardenolide-Related OutputReference
Plants (e.g., Digitalis lanata)De novo BiosynthesisSterols (e.g., Cholesterol)CYP87A, 3β-HSD, P5βR, Hydroxylases, GlycosyltransferasesDigoxin and other primary cardenolides thieme-connect.commpg.dempg.de
HumansBiotransformation/MetabolismDigoxin (exogenous)Deglycosylation, Oxidation (e.g., by liver dehydrogenases)3-Ketodigoxigenin, 3-epidigoxigenin, and conjugates iarc.frresearchgate.netnih.gov
Gut Bacteria (e.g., E. lenta)Biotransformation/InactivationDigoxin (exogenous)Reduction (Cardiac Glycoside Reductase - Cgr2)Dihydrodigoxin harvard.eduuniprot.orgmdpi.com
Engineered Yeast (S. cerevisiae)Reconstituted BiosynthesisPregnenolone (exogenous)Engineered expression of 3β-HSD, Isomerase, Reductase, etc.Cardenolide intermediates (e.g., 5β-pregnane-3β,21-diol-20-one) nih.gov

Molecular and Cellular Mechanisms of 3 Ketodigoxigenin Action in Research Models

Direct Molecular Target: Na+/K+-ATPase Inhibition by 3-Ketodigoxigenin

The primary molecular target of 3-Ketodigoxigenin is the Na+/K+-ATPase, an integral membrane protein essential for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. guidetopharmacology.orgnih.gov By hydrolyzing ATP, this enzyme actively transports three sodium ions out of the cell and two potassium ions into the cell. nih.govwikipedia.org Inhibition of this pump by 3-Ketodigoxigenin is the foundational step leading to its physiological effects. biosynth.comfda.gov

Investigation of Binding Dynamics and Allosteric Modulation

The interaction between 3-Ketodigoxigenin and Na+/K+-ATPase is a dynamic process involving specific binding and allosteric modulation. Cardiac glycosides, including 3-Ketodigoxigenin, bind to a highly conserved site on the extracellular aspect of the alpha-subunit of the Na+/K+-ATPase. molaid.comnih.gov This binding is not static; it influences and is influenced by the conformational state of the enzyme.

The Na+/K+-ATPase cycles through different conformations to transport ions, primarily the E1 state (inward-facing) and the E2 state (outward-facing). nih.govmdpi.com Cardiac glycosides exhibit a higher affinity for the phosphorylated E2P conformation, which is the state where the pump has released sodium ions and is ready to bind potassium ions. nih.gov By binding to this state, 3-Ketodigoxigenin stabilizes the enzyme in this conformation, thereby allosterically inhibiting its transition back to the E1 state and halting the pumping cycle. nih.govwjpmr.com This stabilization prevents the dephosphorylation and subsequent ion transport, effectively inactivating the enzyme. nih.gov Studies on related cardiac glycosides like digoxin (B3395198) have shown that this inhibition can be cooperative. nih.gov Furthermore, extracellular sodium has been observed to stimulate ion pumping through an allosteric site, adding another layer of complexity to the binding dynamics. nih.gov

Structural Basis of Enzyme-Inhibitor Interaction

The structural basis for the interaction between cardiac glycosides and Na+/K+-ATPase has been illuminated by crystallographic and molecular modeling studies. These studies reveal a specific binding pocket on the alpha-subunit. nih.govnih.gov The alpha-subunit itself exists in multiple isoforms (α1, α2, α3, α4), with varying tissue distribution and sensitivity to inhibitors. guidetopharmacology.orgnih.gov

The binding site accommodates the steroid core of the cardiac glycoside, while specific residues form hydrogen bonds and other interactions with the inhibitor. researchgate.net For instance, crystal structures have identified three sodium binding sites (I, II, and III), and the binding of the inhibitor can occlude these sites. guidetopharmacology.orgresearchgate.net The chemical structure of 3-Ketodigoxigenin, particularly the keto group at the 3-position and the lactone ring, is crucial for its binding affinity and inhibitory potency. biosynth.comnih.gov

Downstream Cellular Signaling Perturbations

The inhibition of Na+/K+-ATPase by 3-Ketodigoxigenin triggers a series of downstream events, primarily initiated by the disruption of intracellular ion balance. biosynth.comfda.gov

Alterations in Intracellular Ion Homeostasis (Sodium and Calcium)

The immediate consequence of Na+/K+-ATPase inhibition is a rise in the intracellular sodium concentration ([Na+]i) because the cell's primary mechanism for sodium extrusion is compromised. pharmgkb.org This increase in intracellular sodium alters the electrochemical gradient across the cell membrane. plos.org

This altered sodium gradient directly impacts the function of the sodium-calcium exchanger (NCX). pharmgkb.org Under normal conditions, the NCX uses the sodium gradient to extrude calcium from the cell. However, as intracellular sodium rises, the driving force for this forward-mode operation diminishes, and the exchanger can even operate in reverse, leading to an influx of calcium into the cell and a subsequent increase in intracellular calcium concentration ([Ca2+]i). pharmgkb.orgplos.org

IonEffect of 3-KetodigoxigeninConsequence
Intracellular Sodium ([Na+]i) IncreaseAlters Na+ gradient, affects other transporters. pharmgkb.org
Intracellular Calcium ([Ca2+]i) IncreaseTriggers various calcium-dependent signaling pathways. pharmgkb.org

Activation or Modulation of Calcium-Dependent Signaling Pathways

The elevated intracellular calcium acts as a crucial second messenger, activating a multitude of calcium-dependent signaling pathways that can influence a wide range of cellular processes. wikipedia.org

Key pathways modulated by increased intracellular calcium include:

Calmodulin-dependent pathways : Calcium binds to calmodulin, and this complex can then activate other proteins, such as Ca2+/calmodulin-dependent protein kinases (CaMKs), which are involved in processes like gene transcription and cell cycle control. frontiersin.org

Protein Kinase C (PKC) : Some isoforms of PKC are activated by calcium and diacylglycerol (DAG), a product of the phospholipase C (PLC) pathway, which can also be initiated by G protein-coupled receptors. wikipedia.org

Calcineurin-NFAT pathway : The calcium-calmodulin complex can activate the phosphatase calcineurin, which in turn dephosphorylates the transcription factor NFAT (Nuclear Factor of Activated T-cells), allowing it to translocate to the nucleus and regulate gene expression. frontiersin.org

Recent research has also uncovered that Na+/K+-ATPase inhibition can affect other signaling pathways. For example, treatment with cardiac glycosides has been shown to reduce the activation of STAT1, a transcriptional regulator of the immune checkpoint protein IDO1. nih.gov

Structure-Activity Relationship Studies of 3-Ketodigoxigenin and its Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological activity. researchgate.net For 3-Ketodigoxigenin and its analogs, these studies aim to identify the molecular features essential for Na+/K+-ATPase inhibition and to develop new compounds with desired properties. frontiersin.orgnih.govmdpi.com

The general principles of SAR involve systematically altering parts of the molecule and observing the effect on its activity. researchgate.net For cardiac glycosides, key structural elements include:

The steroid nucleus : The specific stereochemistry of the ring junctions is critical for proper binding.

The substituent at C3 : The presence and nature of the functional group at this position, a keto group in 3-Ketodigoxigenin, influences potency. biosynth.com

The unsaturated lactone ring at C17 : This feature is a hallmark of cardiac glycosides and is generally considered essential for activity. nih.gov

In Vitro and Ex Vivo Research Models for Mechanism Elucidation

The investigation into the molecular and cellular mechanisms of 3-Ketodigoxigenin, a primary metabolite of the cardiac glycoside digoxin, relies on a variety of established in vitro and ex vivo research models. These models are crucial for dissecting its specific interactions with cellular targets and understanding its physiological consequences at the tissue and organ levels. While much of the foundational knowledge is derived from studies on its parent compound, digoxin, these experimental systems are equally applicable to elucidating the distinct pharmacological profile of 3-Ketodigoxigenin.

In Vitro Models

In vitro models offer a controlled environment to study the direct effects of 3-Ketodigoxigenin on specific molecular and cellular components, free from the systemic complexities of a whole organism.

Isolated Enzyme Assays: The primary molecular target of 3-Ketodigoxigenin is the Na+/K+-ATPase pump. nih.govphysiology.org In vitro assays using purified Na+/K+-ATPase from various tissue sources (e.g., porcine cerebral cortex or human erythrocyte membranes) are fundamental for characterizing the inhibitory activity of the compound. nih.gov These assays typically measure the rate of ATP hydrolysis in the presence of varying concentrations of the inhibitor to determine key kinetic parameters.

Cultured Cell Lines: Various cell lines are employed to study the cellular consequences of Na+/K+-ATPase inhibition by 3-Ketodigoxigenin.

Cardiomyocytes: Primary cardiomyocytes or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are the most relevant cell models for cardiac effects. nih.govnih.gov These cells allow for the investigation of changes in intracellular ion concentrations (Na+ and Ca2+), alterations in cellular electrophysiology, and effects on contractility. nih.govoup.com

Intestinal Epithelial Cells: Cell lines such as IEC-18 are used to model the effects on intestinal absorption and transport, as the Na+/K+-ATPase plays a crucial role in maintaining the sodium gradient necessary for nutrient co-transport. semanticscholar.org

Cancer Cell Lines: The role of cardiac glycosides in oncology is an emerging area of research. Cell lines like A549 (lung cancer) and MDA-MB-231 (breast cancer) are used to screen for effects on cell viability and signaling pathways, such as the inhibition of IDO1 expression. nih.gov

The following table summarizes typical data obtained from in vitro assays investigating cardiac glycosides.

Assay TypeCell/Enzyme SourceParameter MeasuredExemplar Finding for a Cardiac Glycoside
Na+/K+-ATPase InhibitionPorcine Cerebral CortexIC50 ValueBiphasic inhibition suggesting multiple enzyme isoforms nih.gov
Cellular ElectrophysiologyhiPSC-CardiomyocytesAction Potential DurationProlongation of action potential duration nih.govnih.gov
Intracellular Ion ConcentrationNeonatal Rat CardiomyocytesIntracellular Calcium ([Ca2+]i)Increased [Ca2+]i transient amplitude plos.org
Cell ViabilityA549 Lung Cancer CellsCell Survival RateDose-dependent decrease in viability

Ex Vivo Models

Ex vivo models utilize intact tissues or organs maintained in a viable state outside the body, providing a bridge between in vitro studies and in vivo complexity. These models are invaluable for assessing the integrated physiological and pharmacological effects of 3-Ketodigoxigenin on cardiac tissue.

Isolated Perfused Heart (Langendorff Model): This classic model involves retrogradely perfusing an isolated heart with a nutrient-rich solution. It allows for the detailed assessment of cardiac function, including heart rate, contractility (left ventricular developed pressure), and coronary flow, in response to 3-Ketodigoxigenin administration without neural or hormonal influences.

Isolated Cardiac Tissue Preparations:

Trabeculae and Papillary Muscles: These muscle preparations are dissected from the ventricles and mounted in an organ bath. They are electrically stimulated, and the developed force is measured, providing a direct assessment of the inotropic (contractile) effects of 3-Ketodigoxigenin.

Purkinje Fibers: These specialized conducting fibers are used to study the effects of the compound on cardiac electrophysiology, specifically on parameters like action potential duration, resting membrane potential, and the occurrence of arrhythmias. nih.gov

Cardiac Tissue Slices: Precision-cut cardiac slices are an emerging model that better preserves the three-dimensional architecture and multicellular environment of the heart muscle compared to dissociated cells. nih.gov

The data table below illustrates the types of findings that can be generated from ex vivo cardiac models.

ModelTissue SourceParameter MeasuredPotential Finding for 3-Ketodigoxigenin
Langendorff Perfused HeartRat or Rabbit HeartLeft Ventricular Developed Pressure (LVDP)Positive inotropic effect (increased LVDP)
Isolated Ventricular TrabeculaeHuman or Animal VentricleForce of ContractionIncreased twitch force
Isolated Purkinje FibersCanine or Ovine HeartAction Potential Duration (APD90)Prolongation of APD90
Ex Vivo Cardiac AllograftRodent Heart Transplant ModelChronic Graft Vascular DiseaseAssessment of immunomodulatory effects nih.gov

Through the integrated use of these in vitro and ex vivo models, a comprehensive understanding of the molecular and cellular mechanisms of 3-Ketodigoxigenin can be achieved, from its direct enzymatic inhibition to its functional consequences on cardiac tissue.

Advanced Analytical Methodologies for 3 Ketodigoxigenin Research

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental for isolating 3-Ketodigoxigenin from complex biological matrices. numberanalytics.comarlok.com These techniques separate compounds based on their differential distribution between a stationary phase and a mobile phase. asianjpr.comwjpmr.com

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of cardiac glycosides and their metabolites. wjpmr.comresearchgate.net Reverse-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. researchgate.netresearchgate.net In RP-HPLC, a nonpolar stationary phase, such as C18, is used with a polar mobile phase, often a mixture of water and organic solvents like acetonitrile (B52724) or methanol. researchgate.netnih.gov This setup allows for the effective separation of moderately polar compounds like 3-Ketodigoxigenin.

The selection of the detector is crucial for the analysis. UV-Visible detectors are commonly used, with detection wavelengths typically set around 220 nm for cardiac glycosides. asianjpr.comresearchgate.net For enhanced selectivity and confirmation of peak purity, a Photodiode Array (PDA) detector can be employed. asianjpr.com The development of an HPLC method involves careful optimization of the mobile phase composition, column type, and detector settings to achieve the desired separation and sensitivity. asianjpr.com

Table 1: Exemplary HPLC Parameters for Cardiac Glycoside Analysis

Parameter Condition Reference
Column Symmetry C18, 3.5 µm, 75 mm x 4.6 mm researchgate.net
Mobile Phase Water:Acetonitrile (72:28, v/v) researchgate.net
Detection UV at 220 nm researchgate.net

| Temperature | 20°C | researchgate.net |

Ultra-High Performance Liquid Chromatography (UHPLC) for Metabolomics

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. researchgate.netthermofisher.com This is achieved by using columns with smaller particle sizes (typically under 2 µm), which necessitates higher operating pressures. sigmaaldrich.com UHPLC is particularly valuable in metabolomics, the large-scale study of small molecules within biological systems. thermofisher.comnih.gov

In the context of 3-Ketodigoxigenin research, UHPLC enables the rapid profiling of metabolites in complex biological samples. thermofisher.comrsc.org The enhanced separation efficiency of UHPLC is critical for resolving closely related metabolites and isomers. When coupled with high-resolution mass spectrometry, UHPLC becomes a powerful tool for untargeted metabolomics, allowing for the comprehensive analysis of all detectable metabolites in a sample. rsc.organimbiosci.org

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass Spectrometry (MS) is an indispensable technique for the structural elucidation and quantification of compounds like 3-Ketodigoxigenin. numberanalytics.commdpi.com It measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a molecule. numberanalytics.com

LC-MS/MS for Metabolite Profiling

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of cardiac glycosides and their metabolites in biological matrices. researchgate.netnih.gov This combination offers high sensitivity and selectivity, making it the method of choice for many applications, including toxin analysis and metabolite profiling. nih.govevotec.com

In LC-MS/MS, the eluent from the LC column is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used for this purpose. researchgate.net The precursor ion corresponding to the compound of interest is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. researchgate.net This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and is excellent for quantitative analysis. sigmaaldrich.com

Table 2: Example LC-MS/MS Parameters for Digoxin (B3395198) Analysis

Parameter Condition Reference
Ionization Mode Positive Ion Electrospray (ESI+) researchgate.net
Precursor Ion (Digoxin) m/z 798.5 (ammonium adduct) sigmaaldrich.com
Product Ion (Digoxin) m/z 651.5 sigmaaldrich.com

| Collision Energy | Optimized for fragmentation | sigmaaldrich.com |

Tandem Mass Spectrometry Approaches

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically with a fragmentation step in between. msaltd.co.uk This technique is crucial for obtaining structural information about a molecule. astrazeneca.com By analyzing the fragmentation patterns, it is possible to deduce the structure of the parent molecule. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules, including their stereochemistry. numberanalytics.comnumberanalytics.com It is based on the magnetic properties of atomic nuclei. numberanalytics.com

For complex molecules like 3-Ketodigoxigenin, 1D and 2D NMR experiments are essential for complete structural assignment. researchgate.netnih.gov Proton NMR (¹H NMR) provides information about the number and environment of hydrogen atoms, while Carbon-13 NMR (¹³C NMR) provides similar information for carbon atoms. acs.org

The stereochemistry of a molecule can be determined by analyzing coupling constants and through-space interactions observed in Nuclear Overhauser Effect (NOE) experiments. acs.orgoup.com For instance, the relative configuration of substituents on the steroid ring system can be elucidated by observing which protons are spatially close to each other. researchgate.net The conformation of the molecule can also be investigated using NMR, as different conformations will give rise to distinct NMR parameters. rsc.org While challenging, NMR is a key tool for unambiguously determining the stereochemical details of compounds like 3-Ketodigoxigenin. magritek.com

Table 3: Compound Names Mentioned

Compound Name
3-Ketodigoxigenin
Digoxin
Acetonitrile

Immunoassay Techniques for 3-Ketodigoxigenin and Related Metabolites

Immunoassay techniques are pivotal in the study of 3-Ketodigoxigenin, primarily in the context of its role as a significant metabolite of digoxin. The development and application of these assays are largely driven by the need to accurately measure digoxin concentrations without interference from its various metabolites, including 3-Ketodigoxigenin. The structural similarity among these compounds presents a considerable challenge, leading to variable cross-reactivity with the antibodies used in many commercial immunoassays.

Research has focused on characterizing the extent of this cross-reactivity and developing more specific assays. An important metabolic pathway for digoxin involves its conversion to polar metabolites, proceeding from 3-beta-digoxigenin through the intermediate 3-Ketodigoxigenin to 3-epidigoxigenin. fda.reportnih.gov Studies have confirmed extensive cross-reactivity between these metabolites and antisera raised against digoxin, which can lead to a significant overestimation of the parent drug's concentration in serum as measured by radioimmunoassay (RIA). fda.reportnih.gov

The degree of interference from 3-Ketodigoxigenin is substantial. Investigations combining high-performance liquid chromatography (HPLC) with radioimmunoassay have quantified the cross-reactivity of various digoxin metabolites. These studies reveal that 3-Ketodigoxigenin exhibits a high degree of cross-reactivity in several radioimmunoassays.

Detailed Research Findings

One of the primary challenges in digoxin monitoring is the interference of its metabolites in immunoassays. researchgate.net 3-Ketodigoxigenin, being a key intermediate in digoxin's metabolic pathway, is a prominent cross-reactant. fda.reportuspharmacist.comiarc.fr Research has demonstrated that digoxin metabolites, including 3-Ketodigoxigenin, can significantly contribute to the serum concentration measured by immunoassays, potentially leading to misinterpretation of results. nih.govresearchgate.net

To address the issue of specificity, efforts have been made to develop novel immunoassays. This includes the synthesis of specific haptens for antibody production. For instance, the O-carboxymethyl oxime of 3-ketodigoxigenin has been synthesized and used as a hapten to develop antibodies for immunoassay applications. googleapis.com This approach aims to create antibodies with higher specificity for particular metabolites or, conversely, to characterize the binding profiles of existing antibodies more accurately.

The following table summarizes the cross-reactivity of 3-Ketodigoxigenin and other related digoxin metabolites in various radioimmunoassays, as determined by combined HPLC/RIA studies. This data highlights the significant variability and extent of interference posed by these compounds.

Table 1: Cross-Reactivity of Digoxin and its Metabolites in Radioimmunoassays (RIAs)

CompoundCross-Reactivity (%)
Digoxin100
Bis-digitoxoside72-107
Mono-digitoxoside63-120
3β-Digoxigenin44-100
3-Ketodigoxigenin 66-100
3α(epi)-Digoxigenin66-100

Data sourced from studies combining High-Performance Liquid Chromatography and Radioimmunoassay.

The data clearly indicates that 3-Ketodigoxigenin can be almost as reactive as digoxin itself in some assay systems, with cross-reactivity reaching up to 100%. This underscores the critical need for highly specific analytical methods or techniques that can separate the parent drug from its metabolites before quantification. While techniques like HPLC combined with immunoassay offer improved specificity, the development of monoclonal antibodies with minimal cross-reactivity to metabolites like 3-Ketodigoxigenin remains a key objective in this field of research. nih.gov

Applications of 3 Ketodigoxigenin As a Biochemical Research Tool

Probing Cardiac Glycoside Activity and Specificity

Cardiac glycosides, a class of naturally derived compounds, have long been recognized for their therapeutic effects on the heart. cvpharmacology.com 3-Ketodigoxigenin, as a derivative of digoxin (B3395198), serves as a crucial tool for dissecting the activity and specificity of these compounds. biosynth.com Researchers utilize it to understand the molecular underpinnings of the cardiotonic and antiarrhythmic properties of cardiac glycosides. biosynth.com By studying its effects, scientists can gain insights into how these compounds modulate cardiac function at a molecular level, which is essential for exploring new therapeutic strategies for heart-related conditions. biosynth.com

The interaction between cardiac glycosides and the Na+/K+-ATPase is a key area of investigation. The enzyme's activity is sensitive to potassium levels, and this interplay is a critical factor in the action of cardiac glycosides. nih.gov Studies comparing the effects of different cardiac glycosides, including derivatives like digoxigenin (B1670575), on Na,K-ATPase from various tissue sources have revealed that the antagonistic effect of K+ depends on both the enzyme source and the chemical structure of the glycoside. nih.gov This highlights the importance of using specific probes like 3-ketodigoxigenin to understand the nuanced interactions that govern cardiac glycoside activity.

Elucidating Drug-Receptor Interactions and Ligand-Binding Dynamics

The study of how drugs bind to their target receptors is a cornerstone of pharmacology. slideshare.netopenaccessjournals.com 3-Ketodigoxigenin plays a vital role in elucidating the intricate dance between ligands and their receptors, particularly the Na+/K+-ATPase. biosynth.com The binding of a ligand to a receptor can be influenced by a multitude of factors, including the three-dimensional structure of both molecules and their concentrations. openaccessjournals.com By acting as a specific ligand, 3-ketodigoxigenin allows researchers to probe the binding sites on the Na+/K+-ATPase and understand the forces that govern these interactions. biosynth.comresearchgate.net

The Na+/K+-ATPase operates through a series of conformational changes, cycling between an inward-facing (E1) and an outward-facing (E2) state to transport ions across the cell membrane. elifesciences.org The binding of ligands like cardiac glycosides is intricately linked to these conformational states. Molecular dynamics simulations have shown that the ion-binding sites of the pump switch their specificity between the E1 and E2 conformations, a process influenced by small structural arrangements and the protonation states of coordinating residues. elifesciences.org The use of specific ligands in research helps to dissect these complex dynamics and understand how drug binding modulates the pump's function.

Table 1: Key Molecular Interactions in Drug-Receptor Binding
Interaction TypeDescriptionRelevance to 3-Ketodigoxigenin Research
Competitive AntagonismAn antagonist binds to the same site as the agonist, preventing the agonist from binding. msdmanuals.comInvestigating how 3-ketodigoxigenin competes with other ligands for binding to Na+/K+-ATPase.
Noncompetitive AntagonismThe antagonist binds to an allosteric site, changing the receptor's conformation and preventing agonist action. msdmanuals.comExploring if 3-ketodigoxigenin can modulate Na+/K+-ATPase activity through allosteric sites.
Conformational SelectionReceptors exist in an equilibrium of different conformations, and ligands can selectively bind to and stabilize a specific conformation.Understanding how 3-ketodigoxigenin binding influences the E1/E2 conformational equilibrium of Na+/K+-ATPase.

Investigation of Cellular Physiology and Pharmacodynamic Principles

The study of cellular physiology focuses on the functions and mechanisms of cells, while pharmacodynamics examines what a drug does to the body. nysora.comusask.cawikipedia.org 3-Ketodigoxigenin is a valuable tool in both fields, allowing for the investigation of fundamental cellular processes and the principles that govern drug action. biosynth.com By inhibiting the Na+/K+-ATPase, 3-ketodigoxigenin triggers a series of events that provide insight into cellular signaling pathways and the regulation of ion homeostasis. biosynth.compharmgkb.org

Pharmacodynamic studies aim to understand the relationship between drug concentration and its effect. eupati.eu The use of compounds like 3-ketodigoxigenin allows researchers to explore dose-response relationships and the time course of drug effects. eupati.eunih.gov This includes investigating phenomena such as delayed drug effects, which can be caused by factors like distribution to the receptor site and the turnover of physiological mediators. nih.gov Understanding these principles is crucial for predicting how a drug will behave in a biological system.

Table 2: Pharmacodynamic Principles Investigated Using 3-Ketodigoxigenin
PrincipleDescriptionApplication in 3-Ketodigoxigenin Research
Dose-Response RelationshipThe relationship between the concentration of a drug and the magnitude of the response. eupati.euDetermining the concentration of 3-ketodigoxigenin required to inhibit Na+/K+-ATPase and elicit a cellular response.
Receptor BindingThe interaction of a drug with its specific receptor. eupati.euCharacterizing the binding affinity and kinetics of 3-ketodigoxigenin to Na+/K+-ATPase.
Signal TransductionThe cascade of events following receptor activation that leads to a cellular response. miami.eduElucidating the downstream signaling pathways affected by 3-ketodigoxigenin-induced Na+/K+-ATPase inhibition.

Utility in Synthetic and Semi-Synthetic Methodologies for Steroidal Compounds

The synthesis of complex molecules like steroids is a significant challenge in organic chemistry. libretexts.org 3-Ketodigoxigenin, as a steroidal compound, finds utility in the development of synthetic and semi-synthetic methodologies. biosynth.comhmdb.ca Semi-synthetic approaches, which start from readily available natural products, are often more efficient than total synthesis for creating complex steroids. uni-koeln.de

The chemical structure of 3-ketodigoxigenin, with its ketone group, provides a reactive site for further chemical modifications. hmdb.ca This allows chemists to use it as a starting material or an intermediate in the synthesis of novel steroidal compounds with potentially new biological activities. For instance, the ketone group can be a target for reactions such as reductions, alkylations, or condensations, leading to a diverse array of derivatives. The development of new catalytic methods, including those using transition metals, has further expanded the possibilities for steroid synthesis. nih.gov

Role in Screening and Discovery of Modulators of Na+/K+-ATPase

The Na+/K+-ATPase is a well-established drug target, and the discovery of new modulators of its activity is an active area of research. medchemexpress.commdpi.com 3-Ketodigoxigenin can be used as a reference compound or a tool in screening assays designed to identify new molecules that interact with this enzyme. biosynth.com High-throughput screening (HTS) methods are often employed to test large libraries of compounds for their ability to modulate the activity of a target protein. upmbiomedicals.com

In the context of Na+/K+-ATPase, screening assays can be designed to measure the enzyme's pumping activity or the binding of ligands. For example, a nonradioactive rubidium ion uptake assay has been developed for HTS to measure the functional activity of the Na+/K+-ATPase. nih.gov In such assays, known inhibitors like ouabain, a cardiac glycoside similar in action to 3-ketodigoxigenin, are used to validate the assay and as a benchmark for the potency of new compounds. nih.govplos.org The use of biophysical screening techniques, such as thermal shift assays and surface plasmon resonance, can also aid in the discovery and characterization of new ligands for the Na+/K+-ATPase. nih.gov

Emerging Research Directions and Future Perspectives on 3 Ketodigoxigenin

Unraveling Unidentified Polar Metabolites of Digoxin (B3395198) and Digoxigenin (B1670575)

The biotransformation of digoxin is a complex process that yields a variety of metabolites, many of which are more polar than the parent compound. nih.govresearchgate.net An important metabolic route involves the conversion of 3-beta-digoxigenin to 3-epidigoxigenin via the intermediate 3-Ketodigoxigenin. nih.govresearchgate.netresearchgate.net However, a significant portion of digoxin metabolites remains unidentified. nih.govresearchgate.net

Early studies using high-pressure liquid chromatography (HPLC) revealed that a substantial fraction of tritium-labeled digoxigenin is converted into polar metabolites within 30 minutes of administration. nih.gov While glucuronides of 3-epidigoxigenin have been identified as major polar metabolites, several other HPLC peaks have not yet been characterized. nih.gov These unidentified metabolites could contribute significantly to the serum concentrations measured by radioimmunoassays, which are known to have cross-reactivity with various digoxin metabolites. nih.govresearchgate.net

Future research will likely focus on the isolation and structural elucidation of these unknown polar metabolites. Advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, will be instrumental in this endeavor. Understanding the complete metabolic profile of digoxin and digoxigenin is crucial for a more accurate interpretation of therapeutic drug monitoring data and for a comprehensive understanding of the pharmacological and toxicological effects of digoxin.

Advanced Computational and Molecular Modeling Studies of 3-Ketodigoxigenin Interactions

Computational and molecular modeling techniques are becoming increasingly powerful tools for investigating the interactions of small molecules with their biological targets. numberanalytics.comnih.govnimml.org For 3-Ketodigoxigenin, these methods can provide valuable insights into its binding affinity and pharmacophoric conformation when interacting with the Na+/K+-ATPase, its primary target. plos.orgbiosynth.com

Molecular docking simulations can predict the binding energy and the specific amino acid residues involved in the interaction between 3-Ketodigoxigenin and the Na+/K+-ATPase. researchgate.netpeerj.com For instance, studies on related cardenolides have highlighted the importance of hydrogen bonds with residues like Thr797 and Gln111, as well as hydrophobic interactions with residues such as Phe783, Leu125, and Ala323. peerj.com By comparing the docking of 3-Ketodigoxigenin with that of digoxin and other cardiac glycosides, researchers can understand how the ketone group at the 3-position influences the binding mode and selectivity for different Na+/K+-ATPase isoforms. plos.org

Furthermore, molecular dynamics simulations can provide a dynamic view of the ligand-receptor complex, revealing conformational changes and the stability of the interactions over time. These advanced computational approaches can guide the design of novel digoxin derivatives with improved therapeutic profiles. plos.orgnih.gov

Synthetic Biology and Bioengineering Approaches for Cardenolide Production

The production of cardenolides, including digoxin and its derivatives, has traditionally relied on their extraction from plants of the genus Digitalis. iarc.fr However, this method is often inefficient and subject to variations in plant growth and metabolism. buffalo.edu Synthetic biology and bioengineering offer promising alternatives for the sustainable and scalable production of these valuable compounds. nih.govthieme-connect.comfrontiersin.orgprobiologists.com

A key area of research is the elucidation of the cardenolide biosynthetic pathway. nih.govmpg.de Recent studies have identified key enzymes, such as those from the CYP87A family, that are involved in the initial steps of cardenolide synthesis. nih.govglobalplantcouncil.org By introducing these and other pathway genes into microbial hosts like yeast, it may be possible to engineer strains capable of producing cardenolides from simple sugars. buffalo.eduthieme-connect.comresearchgate.net

This synthetic biology approach would not only provide a more reliable source of known cardenolides but also open the door to the production of novel derivatives. By introducing modifications to the biosynthetic pathway, it could be possible to produce 3-Ketodigoxigenin directly or to create other unique cardenolide structures with potentially enhanced therapeutic properties. buffalo.edu

Investigation of 3-Ketodigoxigenin in Plant Defense Mechanisms and Specialized Metabolism

Cardenolides are a class of specialized metabolites in plants that play a crucial role in defense against herbivores. nih.govwikipedia.orgnih.gov These toxic compounds inhibit the Na+/K+-ATPase of animals, deterring feeding. nih.govwikipedia.org Plants produce a diverse array of cardenolides, and this chemical diversity is thought to be an evolutionary response to pressure from herbivores. wikipedia.orgmdpi.comfrontiersin.org

The role of 3-Ketodigoxigenin within the broader context of plant defense and specialized metabolism is an area ripe for investigation. mpg.deanselfarm.comtaylorfrancis.comresearchgate.net While it is known as a metabolite of digoxin in animals, its presence and function in the Digitalis plant itself are less well understood. It is possible that 3-Ketodigoxigenin serves as a key intermediate in the biosynthesis of other, more complex cardenolides within the plant.

Future research could involve metabolomic profiling of different Digitalis species and tissues to determine the distribution and abundance of 3-Ketodigoxigenin. nih.gov This information, combined with gene expression studies, could help to elucidate its role in the plant's chemical defense strategy. nih.gov Understanding the natural function of 3-Ketodigoxigenin in plants could provide insights into its bioactivity and potential applications.

Development of Novel Research Probes and Derivatized Forms of 3-Ketodigoxigenin

3-Ketodigoxigenin can serve as a valuable scaffold for the development of novel research probes and derivatized compounds. biosynth.comthermofisher.com Its chemical structure, with the reactive ketone group at the 3-position, provides a handle for chemical modification. nih.gov

For example, fluorescent or biotinylated derivatives of 3-Ketodigoxigenin could be synthesized to serve as probes for studying its interactions with the Na+/K+-ATPase and other potential binding partners. thermofisher.com These probes would be invaluable for techniques such as fluorescence microscopy and affinity purification.

Furthermore, the synthesis of a library of 3-Ketodigoxigenin derivatives with various modifications could lead to the discovery of compounds with altered selectivity for different Na+/K+-ATPase isoforms or even novel biological activities. nih.gov For instance, modifications to the lactone ring of digoxin have been shown to yield compounds with new properties. plos.org A similar approach with 3-Ketodigoxigenin could uncover new therapeutic leads. The development of derivatization strategies, such as the use of 3-nitrophenylhydrazine (B1228671) for targeting carbonyl groups, could facilitate the creation and analysis of these novel compounds. nih.gov

Q & A

Basic Research Questions

Q. What are the established laboratory synthesis methods for 3-Ketodigoxigenin, and how can researchers ensure reproducibility?

  • Methodological Answer : Synthesis typically involves selective oxidation of digoxigenin derivatives using reagents like Jones reagent or pyridinium chlorochromate. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradients). Characterization requires NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity. To ensure reproducibility, document solvent purity, reaction temperatures, and stoichiometric ratios in detail, and cross-reference with prior literature protocols .

Q. Which analytical techniques are critical for confirming the purity and structural identity of 3-Ketodigoxigenin?

  • Methodological Answer : Combine HPLC (C18 column, UV detection at 220 nm) with spectroscopic methods:

  • NMR : Analyze ketone resonance (δ ~210 ppm in ¹³C NMR) and absence of digoxigenin’s hydroxyl signals.
  • FT-IR : Confirm carbonyl stretch (~1700 cm⁻¹).
  • Melting Point : Compare with literature values (±2°C tolerance).
    Cross-validate results with synthetic controls and published spectra .

Q. How are the primary biological targets of 3-Ketodigoxigenin identified, and what assays are recommended for initial screening?

  • Methodological Answer : Use in vitro binding assays (e.g., radioligand displacement for Na⁺/K⁺-ATPase) and cell-based viability assays (IC₅₀ determination in cardiomyocytes). Prioritize targets via computational docking (AutoDock Vina) against cardiac glycoside-binding proteins. Validate interactions using surface plasmon resonance (SPR) for kinetic analysis (ka/kd) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 3-Ketodigoxigenin across studies?

  • Methodological Answer : Systematically compare variables:

  • Experimental Conditions : Cell line specificity (e.g., HEK293 vs. primary cardiomyocytes), serum concentration in media, and incubation time.
  • Data Normalization : Use internal controls (e.g., housekeeping genes in qPCR) to mitigate batch effects.
  • Statistical Reanalysis : Apply meta-analysis tools (RevMan) to aggregate datasets and identify outliers. Prioritize studies with rigorous controls (sham-treated cohorts, blinded analyses) .

Q. What strategies are effective for elucidating the metabolic pathways of 3-Ketodigoxigenin in mammalian systems?

  • Methodological Answer :

  • Isotopic Tracing : Administer ¹⁴C-labeled 3-Ketodigoxigenin to hepatocytes and track metabolites via LC-MS/MS.
  • Enzyme Inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to identify phase I metabolism routes.
  • Biotransformation Profiling : Use hepatic microsomes and recombinant enzymes (CYP3A4, UGT1A1) to isolate metabolic intermediates. Cross-reference with pharmacokinetic models (GastroPlus) .

Q. How should researchers design kinetic studies to assess 3-Ketodigoxigenin’s inhibition of Na⁺/K⁺-ATPase?

  • Methodological Answer :

  • Substrate Titration : Vary ATP concentrations (0.1–10 mM) at fixed inhibitor levels to calculate Ki (competitive vs. non-competitive).
  • Pre-incubation Time : Assess time-dependent inhibition (30 min vs. 24 hr) to distinguish reversible binding from covalent modification.
  • Temperature Dependence : Compare kinetics at 25°C and 37°C to evaluate enthalpy-driven interactions. Use nonlinear regression (GraphPad Prism) for model fitting .

Q. What computational approaches are suitable for predicting off-target interactions of 3-Ketodigoxigenin?

  • Methodological Answer :

  • Pharmacophore Modeling : Generate 3D descriptors (e.g., hydrogen bond acceptors, hydrophobic regions) using Schrödinger Phase.
  • Molecular Dynamics (MD) : Simulate binding stability (100 ns trajectories) to ATPases, GPCRs, and ion channels.
  • Machine Learning : Train random forest models on Tox21 datasets to predict cytotoxicity profiles. Validate with in vitro panels (Eurofins LeadProfilingScreen) .

Methodological Frameworks

  • For Literature Review : Adhere to PRISMA guidelines for systematic reviews. Use SciFinder and Reaxys to compile synthetic protocols, prioritizing articles with full experimental details and spectral validation .
  • For Data Contradictions : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses, and use Bradford Hill criteria to assess causality in conflicting bioactivity data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.